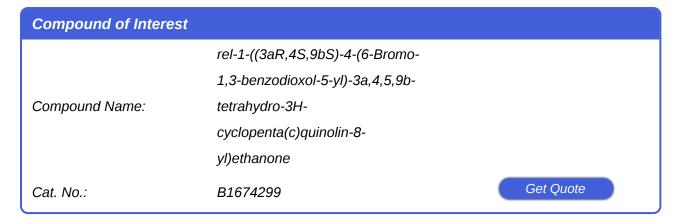


# Application Notes and Protocols for LNS8801 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry, treatment schedules, and experimental protocols for the G protein-coupled estrogen receptor (GPER) agonist, LNS8801, in preclinical murine cancer models. The information is collated from various studies to assist in the design and execution of in vivo experiments.

### **Dosimetry and Treatment Schedule Summary**

The administration of LNS8801 in mice has been explored across a range of doses and schedules, primarily via oral gavage. The selection of a specific regimen is dependent on the tumor model and the experimental endpoint.



Parameter	Details	Mouse Model(s)	Cancer Type	Reference
Dosage	0.1 mg/kg	C57BL/6, 2838c3 PDAC-bearing mice	N/A (PK study), Pancreatic Ductal Adenocarcinoma	[1][2]
1 mg/kg	2838c3 PDAC- bearing mice, Athymic nu/nu	Pancreatic Ductal Adenocarcinoma , Uveal Melanoma	[3][4]	
10 mg/kg	Xenografted mice (MOLM14 cells)	Acute Myeloid Leukemia	[5]	_
100 mg/kg	Xenografted mice (MOLM14 cells)	Acute Myeloid Leukemia	[5]	
Route of Administration	Oral Gavage	C57BL/6, 2838c3 PDAC-bearing mice, Athymic nu/nu, Xenografted mice	Pancreatic Ductal Adenocarcinoma , Uveal Melanoma, Acute Myeloid Leukemia	[1][2][3][5]
Subcutaneous	2838c3 PDAC- bearing mice	Pancreatic Ductal Adenocarcinoma	[1][4]	
Treatment Frequency	Once daily	C57BL/6, Xenografted mice, Athymic nu/nu	N/A (PK study), Acute Myeloid Leukemia, Uveal Melanoma	[1][2][3][5]
Treatment Duration	3 consecutive days	C57BL/6	N/A (PK study)	[1][2]



5 weeks	Athymic nu/nu	Uveal Melanoma	[3]	
Until tumor volume > 1000 mm³ or other endpoints met	Xenografted mice	Acute Myeloid Leukemia	[5]	
Vehicle Formulation	13% DMSO, 5% ethanol, and 82% sesame oil	C57BL/6	N/A (PK study)	[1][2]
0.5% Hydroxypropyl methylcellulose (HPMC)	2838c3 PDAC- bearing mice	Pancreatic Ductal Adenocarcinoma	[4]	
10% DMSO/90% PEG400	2838c3 PDAC- bearing mice	Pancreatic Ductal Adenocarcinoma	[4]	-

# Experimental Protocols In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of LNS8801 in a subcutaneous xenograft mouse model.

- 1. Animal Model:
- Athymic nu/nu mice, 8 weeks old.[3]
- 2. Cell Inoculation:
- Subcutaneously inoculate 10 x 10<sup>6</sup> 92.1 uveal melanoma cells into the right flank of each mouse.[3]
- 3. Tumor Growth Monitoring:
- Allow tumors to reach an average volume of 400 mm<sup>3</sup>.[3]



- Measure tumor size twice a week using calipers.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- 4. Treatment Administration:
- Randomize mice into treatment and vehicle control groups (n=9 per group).[3]
- Prepare LNS8801 at a concentration of 1 mg/kg in a suitable vehicle (e.g., 0.5% HPMC).
- Administer LNS8801 or vehicle daily via oral gavage for 5 weeks.
- 5. Monitoring and Endpoints:
- Monitor body weight and general health of the mice throughout the study.
- The primary endpoint is the suppression of tumor growth compared to the vehicle-treated group.[3]
- Euthanize mice if tumors exceed a predetermined size or if signs of toxicity are observed, following institutional guidelines.

### **Pharmacokinetic Analysis**

This protocol describes the procedure for assessing the pharmacokinetic profile of LNS8801 in mice.

- 1. Animal Model:
- Male and female C57BL/6 mice.[1][2]
- 2. Drug Formulation and Administration:
- Formulate LNS8801 at 0.026 mg/mL in 13% DMSO, 5% ethanol, and 82% sesame oil.[1][2]
- Administer a single oral gavage dose of 0.1 mg/kg (3.8 mL/kg).[1][2]
- 3. Blood Sample Collection:

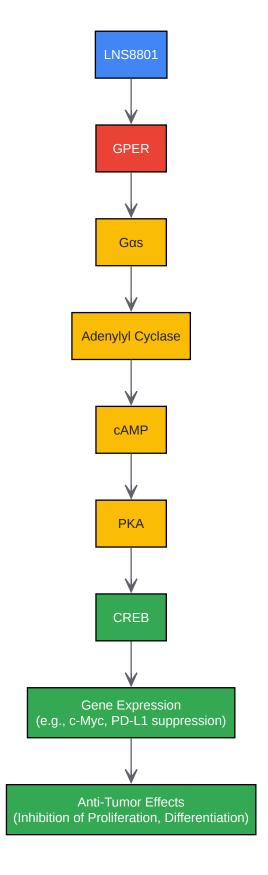


- Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing on day 1 and day 3.
   [1][2]
- On day 3, collect an additional blood sample immediately before dosing.[1]
- 4. Plasma Analysis:
- Determine the concentration of LNS8801 in the plasma using LC-MS/MS.[1]
- A peak plasma concentration of 1.29 ng/mL (4.8 nmol/L) was observed on the third day of treatment with 0.1 mg/kg.[1][2]

# Visualizations LNS8801 Signaling Pathway

LNS8801 is an agonist of the G protein-coupled estrogen receptor (GPER). Its binding initiates a cascade of downstream signaling events.





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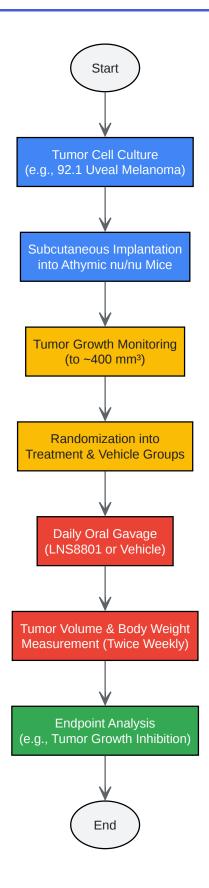
Caption: LNS8801 activates GPER, leading to downstream signaling and anti-tumor effects.



## **Experimental Workflow for In Vivo Efficacy Study**

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of LNS8801.





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### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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